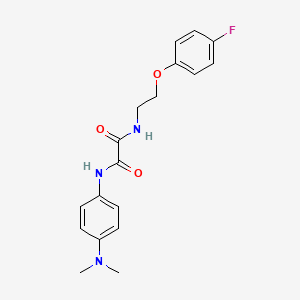
3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one, also known as CEP-701, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in the late 1990s and has since been the subject of extensive research. In
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structural similarity to 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one have shown significant antimicrobial activities. For instance, a series of novel chromen-2-one derivatives were synthesized and tested for their in vitro antimicrobial properties, showing considerable antibacterial and antifungal activity (Mandala et al., 2013). This indicates the potential of chromene derivatives as candidates for developing new antimicrobial agents.
Synthesis and Structural Analysis
The structural analysis of chromene derivatives provides valuable insights into their chemical properties and potential applications. One study detailed the crystal structure of a chromen-2-one compound, highlighting the importance of p-p stacking in its formation (Manolov et al., 2012). Such studies are crucial for understanding the molecular interactions and stability of these compounds, which can be instrumental in drug design and development.
Antioxidative and Anti-inflammatory Properties
Research has also highlighted the antioxidative and anti-inflammatory properties of chromene derivatives. A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia exhibited pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties, along with significant antioxidative activity (Makkar & Chakraborty, 2018). These findings suggest the potential of chromene derivatives in treating inflammation and oxidative stress-related conditions.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-20-8-5-18-15-21(23(27)29-22(18)16-20)17-3-6-19(24)7-4-17/h3-8,15-16H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZIXHJUVALFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)
![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)

![2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2958890.png)
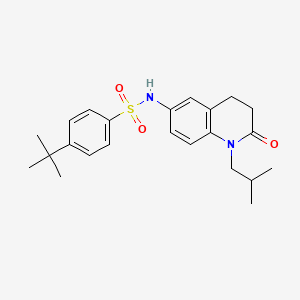
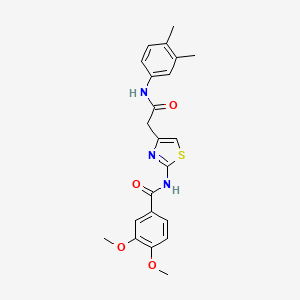
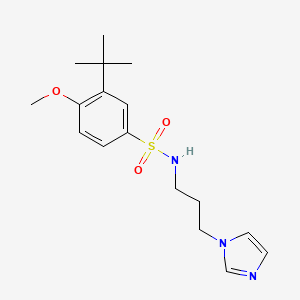
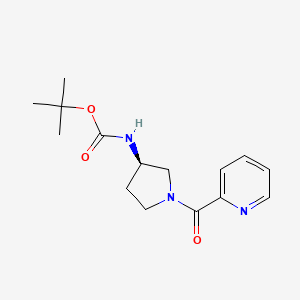
![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)


